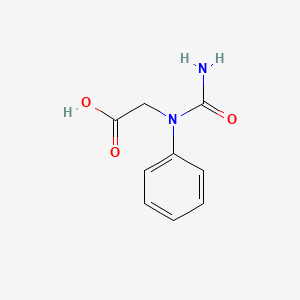

N-Carbamoyl-N-phenylglycine

Description

Significance of N-Carbamoyl-N-phenylglycine as a Key Synthetic Intermediate

The primary significance of this compound lies in its role as a key intermediate in the synthesis of other valuable chemical compounds. Notably, it is a direct precursor to N-phenylglycine and 5-phenylhydantoin (B13835). nih.govresearchgate.net N-phenylglycine is an important non-proteinogenic amino acid used in the industrial production of indigo (B80030) dye. wikipedia.org Hydantoins and their derivatives are a class of heterocyclic compounds with a wide range of applications, including in the pharmaceutical industry. tandfonline.com

The conversion of this compound can be achieved through both chemical and enzymatic methods. For instance, the chemical hydrolysis of this compound using nitrous acid can yield D-phenylglycine. nih.gov This transformation is a critical step in chemoenzymatic processes that start from DL-5-phenylhydantoin. nih.gov

Contextualizing N-Carbamoyl Amino Acids within Advanced Organic Synthesis and Biocatalysis

N-Carbamoyl amino acids, the class of compounds to which this compound belongs, are pivotal in advanced organic synthesis and biocatalysis. nih.govacs.org They are particularly valued as intermediates in the production of enantiomerically pure α-amino acids. nih.govresearchgate.net The "hydantoinase process" is a well-established industrial method that utilizes N-carbamoyl amino acids. nih.govresearchgate.net This process typically involves two main enzymatic steps: the hydrolysis of a 5-monosubstituted hydantoin (B18101) to an N-carbamoyl-amino acid by a hydantoinase, followed by the conversion of the N-carbamoyl-amino acid to the corresponding amino acid by a carbamoylase. researchgate.net

The use of biocatalysts, such as enzymes, offers several advantages in organic synthesis, including high selectivity and mild reaction conditions. researchgate.net Carbamoylases, for example, exhibit strict enantiospecificity, meaning they act on only one enantiomer of a racemic substrate. nih.gov This property is exploited in the kinetic resolution of racemic N-carbamoyl amino acids to produce optically pure D- or L-amino acids. nih.gov

Overview of Pivotal Research Themes in this compound Chemistry

A central research theme in the chemistry of this compound is its enzymatic resolution to produce enantiomerically pure N-phenylglycine. This is often achieved through the use of specific enzymes like N-carbamoyl-D-amino acid amidohydrolases (D-carbamoylases). ebi.ac.uk These enzymes catalyze the hydrolysis of the N-carbamoyl group from the D-enantiomer, leaving the L-enantiomer untouched, or vice versa depending on the enzyme's specificity. nih.gov

For example, research has demonstrated the use of D-hydantoinase from Vigna angularis to produce N-carbamoyl-D-phenylglycine in quantitative yield and with high enantiomeric excess (>98%) from rac-5-phenylhydantoin. researchgate.net Similarly, studies have focused on optimizing the biotransformation of DL-phenylhydantoin to D(-)-N-carbamoylphenylglycine using resting cells of Pseudomonas desmolyticum, achieving high molar yields. nih.gov The resulting enantiopure N-carbamoyl-D-phenylglycine can then be chemically converted to D(-)-phenylglycine. nih.gov The development of efficient and stable immobilized enzymes for these transformations is another active area of investigation. researchgate.netnih.gov

Compound Properties and Research Data

Below are tables summarizing key properties of this compound and illustrative research findings related to its synthesis and resolution.

Table 1: Physicochemical Properties of N-Carbamoyl-D-phenylglycine

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | nih.gov |

| Molecular Weight | 194.19 g/mol | nih.gov |

| IUPAC Name | (2R)-2-(carbamoylamino)-2-phenylacetic acid | nih.gov |

| Synonyms | Phenylureidoacetate, N-carbamoyl-D-phenylglycine | nih.gov |

Table 2: Research on the Biotransformation of Phenylhydantoin to this compound

| Microorganism/Enzyme | Substrate | Product | Molar Yield (%) | Key Findings | Reference |

| Pseudomonas desmolyticum NCIM 2112 | DL-5-phenylhydantoin | D(-)-N-carbamoylphenylglycine | 90 | Optimum pH 9.5 and temperature 30°C. The hydantoinase was strictly D-stereospecific. | nih.gov |

| Immobilized D-hydantoinase from Vigna angularis | rac-5-phenylhydantoin | N-carbamoyl-D-phenylglycine | Quantitative | Enantiomeric excess >98%. The immobilized enzyme showed good stability over repeated cycles. | researchgate.net |

| Immobilized L-N-carbamoylase and N-succinyl-amino acid racemase | Racemic N-carbamoyl-amino acids | Optically pure L-α-amino acids | >75% activity after 10 cycles | Bienzymatic system for dynamic kinetic resolution. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

51989-39-0 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-(N-carbamoylanilino)acetic acid |

InChI |

InChI=1S/C9H10N2O3/c10-9(14)11(6-8(12)13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,14)(H,12,13) |

InChI Key |

RKYHFLJACVNDIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for N Carbamoyl N Phenylglycine and Its Stereoisomers

Chemical Synthesis Approaches to N-Carbamoyl-N-phenylglycine

The synthesis of this compound can be achieved through several chemical pathways. These methods primarily involve either the direct introduction of a carbamoyl (B1232498) group onto the nitrogen atom of phenylglycine or the chemical modification of a pre-existing heterocyclic structure, such as a hydantoin (B18101) ring.

Direct carbamoylation involves the reaction of an α-amino acid with a carbamoylating agent to form the desired N-carbamoyl derivative. This approach is valued for its straightforwardness, converting the amino acid into its corresponding N-carbamoyl product in a single step.

A common and efficient method for synthesizing N-carbamoyl-α-amino acids is the reaction of α-amino acid sodium salts with urea (B33335). tandfonline.comresearchgate.net In this procedure, the amino acid is first deprotonated using a base, typically sodium hydroxide, to form the more nucleophilic sodium salt. This salt is then reacted with urea in an aqueous solution. The reaction proceeds via the nucleophilic attack of the amino group on the carbonyl carbon of urea, leading to the formation of the N-carbamoyl derivative. Urea serves as a safe and readily available source of the carbamoyl group. royalsocietypublishing.org In aqueous solutions, urea can slowly dissociate into ammonium (B1175870) cyanate (B1221674), which acts as the reactive species for carbamoylation. nih.govwikipedia.org

The synthesis of N-carbamoyl-L-amino acids, including the phenylglycine derivative, can be significantly accelerated using microwave-assisted organic synthesis (MAOS). tandfonline.comresearchgate.nettandfonline.com This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.gov

In a typical microwave-assisted protocol, the sodium salt of the α-amino acid is mixed with urea in water and irradiated in a domestic microwave oven. tandfonline.com For instance, the reaction of various α-amino acid sodium salts with 1.7 equivalents of urea at 1000 W power can yield the corresponding N-carbamoyl derivatives in as little as 4 to 7 minutes. tandfonline.com Research has shown that among several α-amino acids tested under these conditions, phenylglycine was the most reactive substrate, highlighting the efficiency of this method for its carbamoylation. tandfonline.comresearchgate.nettandfonline.com

The table below summarizes the results of a microwave-assisted synthesis study for various N-carbamoyl-L-amino acids, demonstrating the high efficiency and rapid nature of this protocol. tandfonline.com

| Entry | α-Amino Acid | Product | Time (min) | Yield (%) |

| a | L-Alanine | N-Carbamoyl-L-alanine | 4 | 85 |

| b | L-Valine | N-Carbamoyl-L-valine | 4 | 82 |

| c | L-Leucine | N-Carbamoyl-L-leucine | 4 | 80 |

| d | L-Proline | N-Carbamoyl-L-proline | 7 | 75 |

| e | L-Phenylglycine | N-Carbamoyl-L-phenylglycine | 4 | 90 |

| f | L-Phenylalanine | N-Carbamoyl-L-phenylalanine | 4 | 88 |

| g | L-Tryptophan | N-Carbamoyl-L-tryptophan | 4 | 86 |

| h | L-Methionine | N-Carbamoyl-L-methionine | 4 | 84 |

The choice of carbamoylating agent is critical to the success of the synthesis. While both urea and potassium cyanate can be used to introduce a carbamoyl group, their reactivity and effectiveness can differ significantly. In the context of microwave-assisted synthesis of N-carbamoyl-L-amino acids, urea has been shown to be superior to potassium cyanate. tandfonline.comresearchgate.net

When potassium cyanate was substituted for urea in the reaction with α-amino acid sodium salts under microwave conditions, a significantly lower conversion to the N-carbamoyl derivative was observed. tandfonline.comresearchgate.net This lower reactivity can be attributed to the behavior of the cyanate ion in the reaction medium. The reaction with cyanate is reversible, and under the high-temperature conditions generated by microwave irradiation, the equilibrium may not favor the formation of the N-carbamoyl product. Urea, on the other hand, provides a steady, albeit slow, source of cyanate in solution, which allows the carbamoylation reaction to proceed to completion more effectively. tandfonline.comnih.gov

An alternative synthetic route to N-carbamoyl-α-amino acids involves the ring-opening of substituted hydantoin precursors. Hydantoins, or imidazolidine-2,4-diones, are five-membered heterocyclic compounds that can be synthesized from α-amino acids. ikm.org.my The transformation of these derivatives provides a pathway to N-carbamoyl-α-amino acids through controlled hydrolysis.

The hydrolysis of a 5-substituted hydantoin ring, such as 5-phenylhydantoin (B13835), can be controlled to yield the corresponding N-carbamoyl-α-amino acid. This process involves the cleavage of one of the amide bonds within the hydantoin ring. researchgate.netresearchgate.net The reaction is typically carried out under basic or acidic conditions, although enzymatic methods have also been explored. researchgate.netnih.gov

Chemical hydrolysis under alkaline conditions (e.g., using sodium hydroxide) attacks the carbonyl group and leads to the opening of the heterocyclic ring to form the salt of the N-carbamoyl amino acid. researchgate.net Subsequent acidification then yields the this compound precursor. While further hydrolysis under more stringent conditions can cleave the carbamoyl group to produce the free α-amino acid, carefully controlled conditions allow for the isolation of the N-carbamoyl intermediate. nih.govresearchgate.net This two-step process, involving the initial formation of the hydantoin followed by its controlled ring-opening, represents an established method for accessing N-carbamoyl-α-amino acids. researchgate.net

Transformation from Hydantoin Derivatives

Enzymatic and Biocatalytic Synthesis Routes

Biocatalytic methods offer highly stereospecific and environmentally benign alternatives to classical chemical synthesis for producing chiral compounds like N-Carbamoyl-D-phenylglycine.

The "hydantoinase process" is a well-established enzymatic method for producing optically pure D- or L-amino acids. mdpi.comnih.gov This process utilizes a hydantoinase enzyme (dihydropyrimidinase, E.C. 3.5.2.2) to catalyze the stereoselective hydrolytic ring-opening of a racemic 5-monosubstituted hydantoin. nih.govnih.gov In the case of N-Carbamoyl-phenylglycine synthesis, DL-5-phenylhydantoin is used as the substrate. The hydantoinase selectively cleaves the D-enantiomer of the hydantoin to produce N-Carbamoyl-D-phenylglycine. researchgate.netresearchgate.net This intermediate can then be further hydrolyzed by a second enzyme, an N-carbamoylase, to yield the free D-amino acid. mdpi.comresearchgate.net

The key advantage of the hydantoinase process is the high stereospecificity of the enzymes involved. D-hydantoinases exclusively hydrolyze the D-enantiomer of the hydantoin ring, allowing for the production of N-carbamoyl-D-amino acids with high enantiomeric purity. mdpi.comnih.gov Research has shown that the hydantoinase from Pseudomonas desmolyticum is strictly D-stereospecific, and its use results in the isolation of pure N-Carbamoyl-D-phenylglycine. nih.gov Similarly, D-hydantoinase from the adzuki bean (Vigna angularis) acting on 5-phenylhydantoin yields N-Carbamoyl-D-phenylglycine with an enantiomeric excess (ee) of over 98%. nih.gov This high degree of stereoselectivity is critical for the synthesis of optically pure amino acids used as chiral building blocks. nih.gov

A variety of microorganisms have been identified and characterized as sources of D-hydantoinase for industrial applications.

Pseudomonas desmolyticum : In a screening of 125 Pseudomonas strains, P. desmolyticum NCIM 2112 was identified as the most effective producer of D-hydantoinase for this transformation. nih.gov Optimal conditions for the biotransformation using resting cells were determined to be a pH of 9.5 and a temperature of 30°C. nih.gov Under these conditions, a complete conversion of 27.0 g/L of DL-5-phenylhydantoin to 26.5 g/L of N-Carbamoyl-D-phenylglycine was achieved within 24 hours, corresponding to a molar yield of 90%. nih.gov

Vigna angularis : The adzuki bean is a plant-based source of D-hydantoinase. nih.gov The enzyme extracted from this source effectively hydrolyzes various racemic 5-monosubstituted hydantoins, with 5-phenylhydantoin being the preferred substrate. nih.gov The reaction results in a quantitative yield of N-Carbamoyl-D-phenylglycine with an enantiomeric excess greater than 98%. nih.gov

Table 2: Characterization of D-Hydantoinase Sources

| Organism | Enzyme(s) | Optimal pH | Optimal Temp. (°C) | Substrate | Product | Yield/Purity |

| Pseudomonas desmolyticum NCIM 2112 | D-Hydantoinase | 9.5 | 30 | DL-5-Phenylhydantoin | N-Carbamoyl-D-phenylglycine | 90% molar yield |

| Vigna angularis | D-Hydantoinase | - | - | 5-Phenylhydantoin | N-Carbamoyl-D-phenylglycine | Quantitative yield, >98% ee |

| Agrobacterium radiobacter | D-Hydantoinase, D-Carbamoylase | - | - | D,L-5-substituted hydantoins | N-Carbamoyl-D-amino acids, D-Amino acids | 1.8-2.4 fold higher production with intact cells |

Data compiled from studies on enzymatic synthesis. nih.govnih.govnih.gov

Hydantoinase-Mediated Ring Opening of 5-Phenylhydantoin

Process Optimization for Biotransformation Yield and Enantiomeric Purity (e.g., pH, Temperature, Substrate Racemization)

The efficiency of biotransformation processes for producing chiral molecules like phenylglycine derivatives is highly dependent on the careful optimization of key reaction parameters. The interplay between pH, temperature, and substrate racemization is crucial for achieving high yields and exceptional enantiomeric purity, primarily through a mechanism known as dynamic kinetic resolution. frontiersin.org

pH: The pH of the reaction medium exerts a dual influence on the chemoenzymatic synthesis process. Firstly, the biocatalyst, typically a nitrilase, must maintain high activity and stability at the chosen pH. Studies have shown that nitrilases, such as variants from Pseudomonas fluorescens EBC191, can remain active under alkaline conditions, even at a pH of 10.8. frontiersin.org Secondly, and critically for dynamic kinetic resolution, alkaline conditions promote the in-situ racemization of the substrate, phenylglycinonitrile (PGN). frontiersin.org This racemization ensures that the unreacted (S)-enantiomer is continuously converted back into the racemic mixture, constantly supplying the (R)-enantiomer that the enzyme hydrolyzes. frontiersin.org Optimal conditions are often found in the mildly alkaline range of pH 9.5 to 10, which balances maximal PGN formation, efficient racemization, and enzyme stability. frontiersin.org

Temperature: Temperature influences both the initial chemical synthesis of the substrate and the subsequent enzymatic conversion. For instance, in an integrated Strecker synthesis, the formation of PGN from benzaldehyde (B42025) and cyanide is often optimized at elevated temperatures, such as 40°C, to increase the reaction rate. frontiersin.org This temperature must also be compatible with the stability of the biocatalyst used in the subsequent step.

Substrate Racemization: The rate of racemization of the phenylglycinonitrile substrate must be significantly faster than the enzymatic conversion to achieve high enantiomeric excess (ee). frontiersin.org This is the cornerstone of a successful dynamic kinetic resolution. Under alkaline conditions (pH ≥ 10), the racemization of (S)-PGN occurs at a significant rate, allowing for the synthesis of (R)-phenylglycine with yields far exceeding the 50% theoretical maximum of a standard kinetic resolution. frontiersin.org By optimizing pH and buffer systems (e.g., NH₄-acetate/NH₄OH), conditions can be established where the racemization of the aminonitrile and the simultaneous enzymatic turnover of one enantiomer are efficiently coupled, leading to yields as high as 81% and ee values ≥ 95%. frontiersin.orgfrontiersin.org

Table 1: Influence of Process Parameters on Biotransformation

| Parameter | Optimal Range/Condition | Effect on Process | Source |

|---|---|---|---|

| pH | 9.5 - 10.8 | Promotes in-situ racemization of phenylglycinonitrile; maintains nitrilase activity. | frontiersin.org |

| Temperature | ~40°C | Increases the rate of the initial Strecker synthesis of the substrate. | frontiersin.org |

| Substrate Racemization | Rapid rate relative to hydrolysis | Enables dynamic kinetic resolution, allowing for yields >50% and high enantiomeric excess. | frontiersin.org |

Nitrilase/Amidase Systems for Phenylglycine and Amide Precursors

The enzymatic conversion of α-aminonitriles like phenylglycinonitrile into valuable phenylglycine or its amide derivatives can be accomplished through two distinct microbial pathways: direct hydrolysis by a nitrilase or a two-step conversion via a nitrile hydratase/amidase system. researchgate.netnih.gov

Nitrilase Systems: A nitrilase (EC 3.5.5.1) catalyzes the direct hydrolysis of a nitrile group (-C≡N) to a carboxylic acid (-COOH) and ammonia (B1221849) in a single step. nih.gov This approach is attractive for its simplicity. By employing enantioselective nitrilases, racemic phenylglycinonitrile can be resolved to produce enantiomerically pure phenylglycine. frontiersin.org For example, recombinant E. coli cells expressing nitrilase variants from Pseudomonas fluorescens EBC191 have been successfully used to convert rac-phenylglycinonitrile into (R)-phenylglycine. frontiersin.org

Nitrile Hydratase/Amidase Systems: This is a two-enzyme cascade. First, a nitrile hydratase hydrates the nitrile to the corresponding amide (-CONH₂). This step is often non-selective, converting rac-phenylglycinonitrile to racemic phenylglycine amide (PGAA). researchgate.net Subsequently, a highly enantioselective amidase hydrolyzes one of the amide enantiomers into the carboxylic acid, leaving the other enantiomerically enriched amide behind. researchgate.net This system is well-documented in various Rhodococcus strains, which possess non-specific nitrile hydratases but extremely L-selective amidases. researchgate.net This cascade acting on rac-PGAA results in the production of (S)-phenylglycine and unreacted (R)-phenylglycine amide, which is also a valuable building block for semisynthetic β-lactam antibiotics. researchgate.net

Table 2: Comparison of Enzymatic Systems for Phenylglycine Synthesis

| Feature | Nitrilase System | Nitrile Hydratase/Amidase System | Source |

|---|---|---|---|

| Enzymes Involved | One (Nitrilase) | Two (Nitrile Hydratase, Amidase) | researchgate.netnih.gov |

| Mechanism | Nitrile → Carboxylic Acid | Nitrile → Amide → Carboxylic Acid + Amide | researchgate.netnih.gov |

| Intermediate | None | Amide (e.g., Phenylglycine amide) | researchgate.net |

| Typical Products | Enantiopure Carboxylic Acid (e.g., (R)-Phenylglycine) | Enantiopure Carboxylic Acid and Enantiopure Amide | researchgate.net |

| Example Organism | Pseudomonas fluorescens (recombinant E. coli) | Rhodococcus sp. | frontiersin.orgresearchgate.net |

Chemoenzymatic Strategies Integrating Strecker Synthesis with Biocatalytic Conversion

A powerful one-pot strategy for producing enantiopure amino acids involves the integration of a chemical synthesis step with a biocatalytic resolution. researchgate.net This chemoenzymatic approach couples the classic Strecker synthesis for creating a racemic α-aminonitrile with an enzymatic dynamic kinetic resolution for isolating a single stereoisomer. frontiersin.org

The process begins with the chemical Strecker synthesis, where benzaldehyde, cyanide (e.g., KCN), and ammonia react to form racemic phenylglycinonitrile. frontiersin.org This chemical reaction is optimized to occur under conditions, specifically a mildly alkaline pH of around 9.5, that are compatible with the subsequent enzymatic step. frontiersin.orgresearchgate.net

Following the in-situ formation of rac-phenylglycinonitrile, a whole-cell biocatalyst is introduced directly into the reaction mixture without any intermediate purification. frontiersin.orgresearchgate.net These cells, typically recombinant E. coli, are engineered to overexpress a highly enantioselective nitrilase. The enzyme then selectively hydrolyzes one of the nitrile enantiomers—for example, (R)-phenylglycinonitrile—into the corresponding α-amino acid, (R)-phenylglycine. frontiersin.org

The key to the high efficiency of this method is the concurrent, base-catalyzed racemization of the unreacted (S)-phenylglycinonitrile back to the racemic mixture. frontiersin.org This dynamic process continuously replenishes the (R)-substrate for the enzyme, allowing the conversion to proceed beyond the 50% limit of a simple kinetic resolution and achieve theoretical yields approaching 100%. frontiersin.org This integrated approach has been shown to produce (R)-phenylglycine with enantiomeric excess values of 95% or greater in high yields. frontiersin.org

Table 3: Key Stages of the Integrated Chemoenzymatic Strategy

| Stage | Description | Key Components/Conditions | Outcome | Source |

|---|---|---|---|---|

| 1. Chemical Synthesis | Strecker synthesis of the aminonitrile substrate. | Benzaldehyde, KCN, Ammonia, pH ~9.5, 40°C | Racemic phenylglycinonitrile | frontiersin.org |

| 2. Biocatalytic Conversion | Enantioselective hydrolysis of one nitrile enantiomer. | Whole-cell biocatalyst (e.g., recombinant E. coli) with a specific nitrilase. | Formation of a single enantiomer of phenylglycine (e.g., (R)-form). | frontiersin.orgfrontiersin.org |

| 3. In-Situ Racemization | Base-catalyzed racemization of the unreacted enantiomer. | Alkaline pH (≥9.5) | Replenishment of the desired substrate, enabling dynamic kinetic resolution. | frontiersin.org |

Enzymatic Transformations and Biocatalytic Cascades Involving N Carbamoyl N Phenylglycine

Integrated Biocatalytic Processes for D-Phenylglycine Production

Dynamic Kinetic Resolution in Coupled Chemoenzymatic Reactions

Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the 50% theoretical yield limit of a classical kinetic resolution of racemates. In the context of producing enantiomerically pure amino acids, DKR combines the enantioselective enzymatic reaction with an in situ racemization of the less reactive enantiomer of the substrate. This ensures a continuous supply of the desired substrate enantiomer for the enzyme, theoretically enabling a 100% conversion of the starting racemic mixture into a single, optically pure product. nih.gov

For the production of optically pure L-α-amino acids, a chemoenzymatic DKR process has been developed utilizing N-Carbamoyl-N-phenylglycine and other N-acyl-amino acids as substrates. nih.gov This approach couples the catalytic promiscuity of two key enzymes: an L-N-carbamoylase and a racemase. A notable example is the bienzymatic system using immobilized L-carbamoylase from Geobacillus stearothermophilus (BsLcar) and N-succinyl-amino acid racemase from Geobacillus kaustophilus (GkNSAAR). nih.gov

The process begins with a racemic mixture of an N-carbamoyl-amino acid. The L-carbamoylase selectively hydrolyzes the N-carbamoyl group from the L-enantiomer to produce the desired L-amino acid. Simultaneously, the N-succinyl-amino acid racemase, exhibiting broad substrate specificity, racemizes the unreacted D-enantiomer (e.g., D-N-Carbamoyl-N-phenylglycine) back into the racemic mixture. This continuous racemization ensures the L-carbamoylase is constantly supplied with its preferred L-substrate, driving the reaction towards a high yield of the L-amino acid.

Research has demonstrated the effectiveness of this system for a variety of natural and unnatural L-amino acids, achieving high enantiomeric excess (>99.5%). nih.gov The immobilization of these enzymes onto solid supports has been shown to significantly improve their stability, both in terms of temperature tolerance and storage, which is crucial for industrial applications. nih.gov For instance, the immobilized bienzymatic system can retain up to 80% of its conversion efficiency after 20 weeks of storage at 4°C and over 75% of its activity after 10 reaction cycles. nih.gov

Table 1: Performance of Immobilized Bienzymatic System in DKR

| Parameter | Result | Reference |

|---|---|---|

| Enzymes Used | L-carbamoylase (BsLcar) and N-succinyl-amino acid racemase (GkNSAAR) | nih.gov |

| Substrate Type | Racemic N-formyl- and N-carbamoyl-amino acids | nih.gov |

| Product Enantiomeric Excess (e.e.) | >99.5% for L-amino acids | nih.gov |

| Stability (Storage) | Up to 80% conversion efficiency retained after 20 weeks at 4°C | nih.gov |

| Reusability | Over 75% activity remained after 10 reaction cycles | nih.gov |

This chemoenzymatic DKR process represents a significant advancement in the sustainable and efficient production of enantiopure amino acids from N-carbamoyl precursors like this compound.

Interaction with D-Phenylglycine Aminotransferase Systems

This compound is a key intermediate in the hydantoinase pathway, where it is converted to D-phenylglycine by a D-N-carbamoylase. researchgate.net The resulting D-phenylglycine can then be a substrate in further enzymatic reactions, including those involving aminotransferases. D-phenylglycine aminotransferases (D-PhgAT) are enzymes that catalyze the transfer of an amino group from a D-amino acid (like D-phenylglycine or its derivatives) to a keto acid acceptor. nih.gov

While this compound itself is not a direct substrate for D-phenylglycine aminotransferases, its hydrolysis product, D-phenylglycine, is central to their activity. The interaction is therefore sequential within a multi-enzyme cascade. For example, a biocatalytic system could first involve the conversion of a hydantoin (B18101) to D-N-Carbamoyl-N-phenylglycine via a D-hydantoinase, followed by hydrolysis to D-phenylglycine by a D-N-carbamoylase. This D-phenylglycine can then interact with a D-aminotransferase system.

A specific application of this interaction is found in biosensor development. In one system, D-phenylglycine aminotransferase was used as part of a bi-enzymatic amplification cycle for the detection of L-glutamate. nih.gov In this cascade, D-PhgAT transfers an amino group from D-4-hydroxyphenylglycine to α-oxoglutarate, regenerating L-glutamate which is then converted by L-glutamate dehydrogenase. nih.gov This demonstrates the ability of D-aminotransferases to utilize D-phenylglycine analogues as amino donors, a reaction that is downstream of the N-carbamoyl-amino acid hydrolysis step.

Table 2: Sequential Enzymatic Reactions Involving Phenylglycine Derivatives

| Reaction Step | Substrate | Enzyme | Product | Reference |

|---|---|---|---|---|

| 1 | DL-5-Phenylhydantoin | D-Hydantoinase | D-N-Carbamoyl-N-phenylglycine | researchgate.net |

| 2 | D-N-Carbamoyl-N-phenylglycine | D-N-Carbamoylase | D-Phenylglycine | researchgate.net |

| 3 (Example) | D-4-hydroxyphenylglycine + α-oxoglutarate | D-Phenylglycine Aminotransferase (D-PhgAT) | L-glutamate + 4-hydroxyphenylglyoxylate | nih.gov |

Mechanistic Investigations and Reaction Dynamics of N Carbamoyl N Phenylglycine Transformations

Elucidation of Stereoselectivity Control in N-Carbamoyl-N-phenylglycine Synthesis

Control of stereoselectivity is paramount in the synthesis of chiral molecules like this compound. Research has focused on both chemical and enzymatic methods to achieve high levels of stereochemical purity.

In chemical synthesis, a significant advancement involves the asymmetric addition of carbamoyl (B1232498) anions to chiral N-phosphonyl imines. nih.govacs.org This method facilitates the direct synthesis of phenylglycine amide derivatives, which are closely related to this compound. The reaction, conducted at low temperatures (e.g., -78°C) using bases like lithium bis(trimethylsilyl)amide (LiHMDS) in toluene, has demonstrated the ability to produce chiral N-phosphonyl amino amides with good to excellent yields (71–99%) and high initial diastereoselectivities (diastereomeric ratios, dr, from 84:16 to 95:5). nih.govacs.orgttu.eduresearchgate.net The diastereoselectivity can be further enhanced to greater than 99:1 through a purification technique known as Group-Assisted Purification (GAP), which avoids the need for column chromatography. nih.govresearchgate.net

Biocatalytic synthesis offers an alternative, highly enantiospecific route. The "hydantoinase process" is a well-established industrial method where a D-specific hydantoinase enzyme catalyzes the ring-opening hydrolysis of a racemic 5-monosubstituted hydantoin (B18101) (like 5-phenylhydantoin) to produce the corresponding N-carbamoyl-D-amino acid. researchgate.net For instance, immobilized D-hydantoinase from Vigna angularis has been effectively used to produce N-Carbamoyl-D-p-fluorophenylglycine from its corresponding racemic 5-arylhydantoin, demonstrating the high enantiospecificity of the enzymatic approach. researchgate.net This enzymatic reaction selectively yields the D-enantiomer, leaving the L-hydantoin unreacted. researchgate.net

Studies on Racemization Phenomena within Synthetic and Biocatalytic Systems

The stereochemical integrity of this compound can be compromised by racemization, a process where an enantiomerically pure compound converts into a mixture of enantiomers. This phenomenon is particularly relevant for phenylglycine derivatives due to the electronic nature of the phenyl group. The abstraction of the proton from the alpha-carbon is a key step in racemization, and the resulting negative charge (carbanion) is stabilized by delocalization into the adjacent aromatic ring.

In synthetic chemistry, harsh conditions, such as the use of strong acids and heat often employed in traditional Strecker-type syntheses, are known to promote the racemization of phenylglycine. ttu.edu During peptide synthesis, the choice of base used during the coupling step of an N-protected phenylglycine is crucial; strong bases can induce racemization of the activated amino acid residue. luxembourg-bio.com

In biocatalytic systems, racemization can be either an undesirable side reaction or a deliberately exploited mechanism. The process known as dynamic kinetic resolution (DKR) combines the selective enzymatic reaction of one enantiomer with the simultaneous racemization of the remaining, unreacted enantiomer. princeton.edu This allows for a theoretical yield of 100% for a single, desired enantiomer from a racemic starting material. mdpi.com In the context of producing optically pure L-amino acids, a bienzymatic system using an L-N-carbamoylase and an N-succinyl-amino acid racemase has been developed. nih.gov The racemase continuously converts the unwanted N-carbamoyl-D-amino acid into the desired N-carbamoyl-L-amino acid, which is then hydrolyzed by the L-N-carbamoylase. nih.gov Similarly, in the production of D-amino acids via the hydantoinase process, a hydantoin racemase can be used to convert the unreacted L-hydantoin into D-hydantoin, thereby feeding it back into the reaction pathway. asm.org

Thermodynamic Analysis of Enzymatic Reactions Involving this compound Intermediates

Thermodynamic studies provide fundamental insights into the feasibility and equilibrium position of reactions. Microcalorimetry and high-performance liquid chromatography have been employed to conduct a thorough thermodynamic investigation of the reactions catalyzed by D-hydantoinase and N-carbamoyl-D-amino acid hydrolase. nist.gov

For the D-hydantoinase catalyzed reaction where 5-phenylhydantoin (B13835) is hydrolyzed to form N-Carbamoyl-D-phenylglycine (referred to as 5-phenyl-D-carbamoylate in the study), key thermodynamic parameters have been determined. nist.gov These measurements allow for the calculation of apparent equilibrium constants (K'), standard molar Gibbs free energies (ΔrG'm), and enthalpies of reaction (ΔrH'm). nist.gov This data is essential for modeling the biochemical reactions and predicting the position of equilibrium under various conditions of temperature, pH, and ionic strength. nist.gov

Kinetic Studies of this compound Formation and Conversion

The kinetics of the formation and subsequent conversion of this compound are critical for the efficiency of biocatalytic processes. These reactions are typically part of a two-enzyme cascade. nih.gov

Research has focused on enhancing the enzymatic activity and thermal stability of DCase through rational design and site-directed mutagenesis. nih.gov For example, a triple-point mutant of DCase (Q4C/T212S/A302C) showed a 4.25-fold increase in activity and a 2.25-fold increase in thermal stability compared to the wild-type enzyme. nih.gov In a whole-cell reaction system, this enhanced biocatalyst led to a 2.04-fold increase in the production of D-p-hydroxyphenylglycine (D-HPG). nih.gov

The stability of the entire biocatalytic system over time is also a key kinetic parameter. In a dynamic kinetic resolution system using immobilized L-N-carbamoylase and a racemase, the bienzymatic system was shown to retain up to 90% of its conversion efficiency after one week at 45°C and up to 80% after 20 weeks of storage at 4°C. nih.gov Furthermore, the immobilized biocatalysts could be reused for at least 10 reaction cycles while retaining over 75% of their initial activity. nih.gov

Advanced Analytical and Characterization Techniques for N Carbamoyl N Phenylglycine

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are fundamental for separating N-Carbamoyl-N-phenylglycine from reaction mixtures, byproducts, or impurities, as well as for assessing its purity. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of this compound. The method's high resolution and sensitivity make it the instrument of choice for quantifying enantiomeric excess. heraldopenaccess.us Since this compound possesses a chiral center at the alpha-carbon, it can exist as a mixture of two enantiomers (R and S forms).

Chiral HPLC is specifically used to separate these enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two separated enantiomers, the enantiomeric excess (ee), a measure of optical purity, can be accurately calculated. heraldopenaccess.usuma.es The enantiomeric excess is crucial as enantiomers can exhibit distinct biological activities.

Table 1: Illustrative Chiral HPLC Data for this compound Analysis

| Enantiomer | Retention Time (minutes) | Peak Area | Enantiomeric Excess (ee %) |

| (R)-N-Carbamoyl-N-phenylglycine | 10.2 | 95,000 | 90% |

| (S)-N-Carbamoyl-N-phenylglycine | 12.5 | 5,000 |

Note: Data is illustrative. Actual retention times depend on the specific column, mobile phase, and flow rate used.

Gas Chromatography–Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful combination for identifying compounds in a sample. For a relatively non-volatile compound like this compound, a derivatization step is typically required to increase its volatility, making it suitable for GC analysis. This involves converting the polar functional groups (carboxylic acid, amide) into less polar, more volatile derivatives.

Once volatilized, the compound is separated from other components in the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a unique "fingerprint" for the molecule, allowing for definitive product identification. nih.gov The molecular ion peak in the mass spectrum helps confirm the molecular weight of the derivatized compound.

Liquid Chromatography–Mass Spectrometry (LC-MS) for Derivatized Samples

Liquid Chromatography–Mass Spectrometry (LC-MS) is an exceptionally versatile and sensitive technique that couples the separation power of HPLC with the detection specificity of mass spectrometry. It is particularly well-suited for analyzing polar molecules like this compound, which are amenable to LC separation without the need for volatilization.

Derivatization can still be employed in LC-MS to enhance analytical performance. nih.govresearchgate.net Reagents such as benzoyl chloride can be used to tag the molecule, which can improve its chromatographic behavior (e.g., retention and peak shape on reversed-phase columns) and increase its ionization efficiency in the mass spectrometer. nih.govchromatographyonline.com This leads to improved detection sensitivity, which is valuable for analyzing samples with low concentrations of the target compound. researchgate.netnih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its functional groups and atomic arrangement.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies. The resulting IR spectrum is a plot of absorbance versus wavenumber, with characteristic peaks corresponding to specific functional groups. libretexts.org

The key functional groups in this compound and their expected IR absorption ranges are:

Carboxylic Acid (O-H stretch): A very broad band, typically in the 3300-2500 cm⁻¹ region. libretexts.org

Amide and Carboxylic Acid (C=O stretch): Strong, sharp absorptions typically appear between 1760-1640 cm⁻¹. The two carbonyl groups (one in the carboxylic acid and one in the carbamoyl (B1232498) group) will likely result in distinct or overlapping peaks in this region. libretexts.orguc.edu

Amide (N-H stretch): Appears in the 3550-3060 cm⁻¹ range. uc.edu

Aromatic Ring (C=C stretch): Medium to weak absorptions in the 1600-1475 cm⁻¹ range. uc.edu

Aromatic Ring (C-H stretch): Typically found just above 3000 cm⁻¹ (3100-3050 cm⁻¹). libretexts.orguc.edu

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1730 - 1700 | Strong |

| Amide | N-H stretch | 3550 - 3060 | Medium |

| Amide | C=O stretch | 1670 - 1640 | Strong |

| Aromatic Ring | C-H stretch | 3100 - 3050 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1475 | Medium-Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structural determination of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Aromatic Protons: The five protons on the phenyl ring will appear as multiplets in the downfield region, typically between 7.0-8.0 ppm.

Amide Protons (N-H): These protons often appear as broad singlets and their chemical shift can vary depending on the solvent and concentration.

Alpha-Proton (α-CH): The single proton attached to the chiral carbon will appear as a distinct signal, likely a singlet or doublet depending on coupling to the adjacent N-H proton.

Carboxylic Acid Proton (O-H): This proton is highly deshielded and appears as a broad singlet far downfield, often above 10 ppm.

¹³C NMR Spectroscopy: This technique identifies the number of chemically non-equivalent carbon atoms in the molecule.

Carbonyl Carbons (C=O): The two carbonyl carbons (amide and carboxylic acid) will be the most downfield signals, typically appearing in the 160-180 ppm range.

Aromatic Carbons: The carbons of the phenyl ring will resonate in the 120-140 ppm region. Due to symmetry, four distinct signals are expected (one for the carbon attached to the glycine moiety, two for the ortho/meta carbons, and one for the para carbon).

Alpha-Carbon (α-CH): The chiral carbon atom will have a characteristic chemical shift, typically in the 50-60 ppm range.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration |

| Carboxylic Acid (OH ) | > 10.0 | broad s | 1H |

| Aromatic (H ) | 7.0 - 8.0 | m | 5H |

| Amide (NH ) | Variable | broad s | 2H |

| Alpha-Carbon (H ) | ~ 5.5 | s or d | 1H |

| ¹³C NMR | Predicted δ (ppm) | ||

| Carboxylic Acid (C =O) | 170 - 180 | ||

| Amide (C =O) | 160 - 170 | ||

| Aromatic (C ) | 120 - 140 | ||

| Alpha-C arbon | 50 - 60 |

Note: Predicted values are approximate and can vary based on solvent and experimental conditions. s = singlet, d = doublet, m = multiplet.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique used for the quantitative determination of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. researchgate.net For this compound, the presence of the phenyl group constitutes a chromophore that absorbs ultraviolet radiation, making this method suitable for its quantification in solution. The principle behind quantitative analysis is the Beer-Lambert Law, which states that for a given wavelength, the absorbance of a solution is directly proportional to its concentration and the path length of the light through the solution.

The procedure involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the predetermined λmax. A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating the value from the calibration curve.

Table 1: Illustrative Calibration Data for this compound Analysis by UV-Vis Spectroscopy

This table represents example data that would be generated to create a calibration curve for quantitative analysis. The λmax is assumed for illustrative purposes.

| Standard Solution | Concentration (mg/L) | Absorbance at λmax (e.g., 254 nm) |

| Blank (Solvent) | 0.0 | 0.000 |

| Standard 1 | 5.0 | 0.152 |

| Standard 2 | 10.0 | 0.305 |

| Standard 3 | 15.0 | 0.455 |

| Standard 4 | 20.0 | 0.608 |

| Standard 5 | 25.0 | 0.759 |

| Unknown Sample | ? | 0.410 |

Other Analytical Methods

Beyond the primary chromatographic and spectroscopic methods, other analytical techniques play a crucial role in the comprehensive characterization of this compound, confirming its optical properties and elemental composition.

Polarimetry for Optical Rotation Measurement

This compound possesses a chiral center at the alpha-carbon, meaning it can exist as a pair of non-superimposable mirror images called enantiomers (e.g., N-carbamoyl-D-phenylglycine and N-carbamoyl-L-phenylglycine). ebi.ac.ukwikipedia.org Polarimetry is the technique used to measure the optical activity of such chiral compounds. wikipedia.org

Optically active substances have the ability to rotate the plane of plane-polarized light. libretexts.org The direction and angle of this rotation are characteristic properties of a specific enantiomer. One enantiomer will rotate the light in a clockwise (+) or dextrorotatory direction, while its mirror image will rotate it in a counter-clockwise (-) or levorotatory direction by an equal magnitude.

The measurement is performed using a polarimeter and the result is often expressed as the specific rotation ([α]), a standardized value. The specific rotation is calculated from the observed rotation, taking into account the concentration of the solution and the path length of the sample tube. libretexts.org This value is a physical constant for a pure enantiomer under specific conditions (temperature and wavelength of light, typically the sodium D-line at 589 nm). For this compound, polarimetry is essential for distinguishing between its D and L forms and determining the enantiomeric purity of a sample. wikipedia.org

Table 2: Key Parameters in Polarimetric Analysis of this compound Enantiomers

| Parameter | Description | Typical Units | Relevance to this compound |

| Observed Rotation (α) | The measured angle of rotation for a specific sample. | Degrees (°) | Varies with concentration and path length. |

| Path Length (l) | The length of the polarimeter sample cell. | Decimeters (dm) | Standard is typically 1 dm. |

| Concentration (c) | The concentration of the chiral substance in solution. | g/mL or g/100mL | Directly proportional to observed rotation. |

| Specific Rotation ([α]) | A standardized measure of a compound's optical activity. | deg·mL·g⁻¹·dm⁻¹ | A characteristic physical constant for each pure enantiomer (D or L form). |

| Wavelength (λ) | The wavelength of the monochromatic light used. | Nanometers (nm) | Standard is often the Sodium D-line (589 nm). |

| Temperature (T) | The temperature at which the measurement is made. | Degrees Celsius (°C) | Standard is often 20°C or 25°C. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. For a synthesized sample of this compound, this analysis provides a crucial verification of its elemental composition, confirming that it aligns with its theoretical chemical formula, C9H10N2O3. ebi.ac.uk

The technique typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured. The masses of these products are then used to calculate the percentage composition of carbon, hydrogen, and nitrogen in the original sample. The oxygen percentage is usually determined by difference.

For a pure sample of this compound, the experimentally determined percentages should closely match the calculated theoretical values. A significant deviation would suggest the presence of impurities or an incorrect molecular structure.

Table 3: Comparison of Theoretical and Expected Experimental Elemental Composition of this compound (C9H10N2O3)

| Element | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical Percentage (%) | Typical Experimental Result (%) |

| Carbon (C) | 12.011 | 108.099 | 55.67 | 55.67 ± 0.4 |

| Hydrogen (H) | 1.008 | 10.080 | 5.19 | 5.19 ± 0.4 |

| Nitrogen (N) | 14.007 | 28.014 | 14.43 | 14.43 ± 0.4 |

| Oxygen (O) | 15.999 | 47.997 | 24.71 | (by difference) |

| Total | 194.19 | 100.00 |

Computational and Theoretical Studies on N Carbamoyl N Phenylglycine Systems

Molecular Docking Simulations of Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Carbamoyl-N-phenylglycine, docking simulations are instrumental in understanding how this substrate fits into the active site of enzymes like N-carbamoyl-D-amino acid amidohydrolase (DCase).

These simulations can reveal key information about the binding affinity and the non-covalent interactions that stabilize the enzyme-substrate complex. While specific docking studies on this compound are not extensively detailed in the provided results, the principles of molecular docking are widely applied to similar enzyme-ligand systems. For instance, docking analyses help in identifying the crucial amino acid residues involved in substrate recognition and binding. The process typically involves preparing the 3D structures of both the enzyme (receptor) and this compound (ligand) and then using a scoring function to evaluate the fitness of different binding poses. The results from such simulations can guide further experimental studies, such as site-directed mutagenesis, to validate the role of specific residues in catalysis. nih.gov

A typical molecular docking workflow includes:

Receptor Preparation: Cleaning the crystal structure of the enzyme, adding hydrogen atoms, and assigning partial charges.

Ligand Preparation: Generating a 3D conformation of this compound and assigning appropriate atom types and charges.

Docking Simulation: Using algorithms to explore the conformational space of the ligand within the enzyme's active site.

Pose Evaluation: Ranking the generated poses based on a scoring function that estimates the binding free energy.

| Docking Parameter | Description | Relevance to this compound |

| Binding Affinity | Estimated free energy of binding (e.g., in kcal/mol). | Predicts the strength of interaction between the substrate and the enzyme. |

| Key Residues | Amino acids in the active site that form significant interactions. | Identifies critical residues for substrate recognition and catalysis. |

| Interaction Types | Hydrogen bonds, hydrophobic interactions, electrostatic interactions. | Details the nature of the forces holding the substrate in the active site. |

Molecular Dynamics (MD) Simulations of Enzyme-Ligand Complexes

Molecular dynamics (MD) simulations provide a dynamic view of enzyme-ligand complexes, allowing researchers to observe the conformational changes and fluctuations that occur over time. For the this compound system, MD simulations can offer deeper insights into the stability of the enzyme-substrate complex and the mechanism of catalysis.

A study involving MD simulations of DCase with N-carbamoyl-D-phenylglycine revealed that these simulations can enhance the understanding of the rigidity of the catalytic site, which in turn affects the enzyme's activity. researchgate.netnih.gov By simulating the system in a virtual environment that mimics physiological conditions (e.g., in a water box with ions at a specific temperature and pressure), researchers can track the atomic movements of both the enzyme and the substrate. nih.gov This allows for the analysis of conformational changes, the stability of hydrogen bond networks, and the role of water molecules in the active site. Such simulations have been instrumental in rational design efforts to improve enzyme activity and stability. nih.gov

Key insights from MD simulations include:

Flexibility of Active Site Residues: Analyzing the root-mean-square fluctuation (RMSF) of individual amino acids to identify flexible regions that may be important for substrate binding and product release.

Interaction Lifetimes: Determining the duration of key interactions (e.g., hydrogen bonds) between the substrate and the enzyme.

Quantum Chemical Calculations and Density Functional Theory (DFT) for Reaction Mechanisms and Selectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. asianpubs.org These calculations can be applied to elucidate the detailed reaction mechanism of the enzymatic hydrolysis of this compound. DFT can be used to model the transition states of the reaction, which are high-energy, short-lived structures that are difficult to observe experimentally. acs.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. nih.govchemrxiv.org This information is crucial for understanding the factors that determine the reaction rate and the enzyme's selectivity for specific substrates. For example, DFT calculations can help to explain why an enzyme preferentially catalyzes the reaction of a D-enantiomer over an L-enantiomer. These methods can also be used to study the role of catalytic residues in the active site, such as how they facilitate bond breaking and bond formation. acs.org

| Computational Method | Information Gained | Application to this compound |

| DFT | Electronic structure, reaction energies, transition state geometries. | Elucidation of the detailed mechanism of hydrolysis and the basis for stereoselectivity. |

| NBO Analysis | Hyperconjugative interactions, charge delocalization. asianpubs.org | Understanding the stability of the molecule and the electronic effects of substituents. asianpubs.org |

| Frontier Molecular Orbitals | HOMO and LUMO energies. asianpubs.org | Predicting the reactivity of the molecule and sites of electrophilic and nucleophilic attack. asianpubs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR study on this compound was not found in the search results, the principles of QSAR can be applied to understand the structure-activity relationships of substrates for enzymes like DCase.

In a typical QSAR study, a set of molecules with known activities (e.g., reaction rates with DCase) is used to build a predictive model. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule. Statistical methods are then used to develop an equation that correlates these descriptors with the observed activity. mdpi.com Such a model could be used to predict the activity of new, untested derivatives of this compound, thereby guiding the synthesis of more efficient substrates or inhibitors. nih.gov

Crystallographic Studies of Enzymes Interacting with N-Carbamoyl-D-phenylglycine

Crystallographic studies, specifically X-ray crystallography, have been pivotal in providing high-resolution, three-dimensional structures of enzymes that interact with N-Carbamoyl-D-phenylglycine. These structures offer a static yet detailed snapshot of the enzyme's architecture, including the precise arrangement of amino acids in the active site.

The crystal structure of N-carbamoyl-D-amino acid amidohydrolase (DCase) from organisms like Agrobacterium sp. and Agrobacterium radiobacter has been determined to high resolution. nih.govnih.gov These studies revealed that the enzyme typically forms a homotetramer. nih.govnih.gov Each monomer consists of a variant of the α + β fold, characterized by a sandwich of parallel β-sheets surrounded by α-helices. nih.gov This structural framework is distinct from other known amidohydrolases. nih.gov The determination of these structures often involves techniques like multiple isomorphous replacement with anomalous scattering (MIRAS). nih.gov

| Enzyme Source | PDB ID | Resolution (Å) | Quaternary Structure | Key Active Site Residues |

| Agrobacterium sp. KNK712 | 1ERZ | 1.7 | Homotetramer | Glu46, Lys126, Cys171 nih.gov |

| Agrobacterium radiobacter | 1FO6 | 1.95 | Homotetramer | Glu47, Lys127, Cys172 nih.gov |

The crystal structures of DCase have provided invaluable insights into how substrates like N-Carbamoyl-D-phenylglycine bind and how the enzyme achieves its specificity. The active site is located in a cleft, and the catalytic center has been identified to consist of a catalytic triad, typically composed of a cysteine, a glutamate (B1630785), and a lysine (B10760008) residue. nih.govnih.gov

The cysteine residue (e.g., Cys171) acts as the catalytic nucleophile, attacking the carbonyl carbon of the N-carbamoyl group. nih.govebi.ac.uk The glutamate residue (e.g., Glu46) acts as a general base, activating the cysteine for nucleophilic attack. nih.govebi.ac.uk The lysine residue (e.g., Lys126) is thought to stabilize the tetrahedral intermediate formed during the reaction. nih.govebi.ac.uk The specific arrangement of these and other surrounding residues in the binding pocket dictates the enzyme's preference for D-amino acids. The structural information gleaned from these crystallographic studies is crucial for understanding the enzyme's catalytic mechanism and for engineering improved biocatalysts for industrial applications.

Applications and Industrial Relevance in Fine Chemical Synthesis

N-Carbamoyl-N-phenylglycine as a Precursor for D-Phenylglycine Production

The primary industrial application of this compound is its function as a direct precursor in the biocatalytic production of D-phenylglycine. D-phenylglycine is a non-proteinogenic amino acid of significant commercial importance. The established manufacturing route, often referred to as the "hydantoinase process," is a classic example of industrial biocatalysis.

This process typically begins with a racemic mixture of DL-5-phenylhydantoin. In the first step, a stereoselective D-hydantoinase enzyme catalyzes the hydrolytic ring-opening of the D-enantiomer of the hydantoin (B18101), yielding N-Carbamoyl-D-phenylglycine. The L-enantiomer of the hydantoin is often racemized chemically or enzymatically, allowing for a theoretical conversion of 100% of the starting material into the desired D-form intermediate.

In the second step, a highly specific N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase) hydrolyzes N-Carbamoyl-D-phenylglycine to produce the final product, D-phenylglycine, along with ammonia (B1221849) and carbon dioxide. dss.go.th This two-enzyme cascade is highly efficient and stereospecific, consistently producing D-phenylglycine with a high enantiomeric excess (>98%). ebi.ac.uk

The enzymatic route offers substantial advantages over traditional chemical resolution methods, including milder reaction conditions, reduced environmental impact, and higher yields of the desired stereoisomer.

Role in the Synthesis of Side Chains for Beta-Lactam Antibiotics

The significance of D-phenylglycine, and by extension its precursor this compound, is profoundly demonstrated in its role as a key structural component for some of the most widely used semi-synthetic beta-lactam antibiotics. nih.govnih.gov This class of antibiotics, which includes penicillins and cephalosporins, is characterized by a beta-lactam ring in its molecular structure. nih.govclockss.org The acyl side chain attached to the beta-lactam nucleus is a primary determinant of the antibiotic's spectrum of activity and pharmacological properties.

D-phenylglycine serves as the essential side chain for several prominent antibiotics, including:

Ampicillin: A broad-spectrum penicillin.

Amoxicillin: A widely prescribed penicillin, often used for respiratory infections.

Cephalexin: A first-generation cephalosporin (B10832234) antibiotic.

The synthesis of these antibiotics involves the chemical or enzymatic coupling of the D-phenylglycine side chain to the core beta-lactam nuclei, such as 6-aminopenicillanic acid (6-APA) or 7-aminodesacetoxycephalosporanic acid (7-ADCA). researchgate.net Therefore, the efficient and cost-effective production of this compound is a critical upstream step in the manufacturing chain of these life-saving drugs.

Intermediate for the Preparation of Other Non-Proteinogenic Amino Acids and Specialized Derivatives

The enzymatic pathway that uses this compound as an intermediate is not limited to the synthesis of D-phenylglycine alone. This biocatalytic system serves as a versatile platform for producing a variety of other non-proteinogenic D-amino acids and their derivatives, which are valuable building blocks in medicinal chemistry. nih.govwikipedia.org

By substituting the phenyl group on the initial hydantoin substrate, a range of corresponding N-carbamoyl amino acid intermediates can be generated. Research has demonstrated the successful application of this method for producing specialized amino acids. For example, using D-hydantoinase from Vigna angularis, researchers have prepared highly enantioenriched N-carbamoyl-D-phenylglycine derivatives, such as:

N-carbamoyl-D-p-fluorophenylglycine

N-carbamoyl-D-p-trifluoromethylphenylglycine ebi.ac.uk

These halogenated phenylglycine derivatives are of interest for incorporation into novel peptides and other pharmacologically active molecules, where the fluorine atoms can enhance metabolic stability or modify binding affinity. The N-carbamoyl intermediate is central to accessing these optically pure, specialized amino acids.

Table 1: Biocatalytic Production of N-Carbamoyl-D-phenylglycine and Derivatives

| Substrate | Product | Biocatalyst | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 5-Phenylhydantoin (B13835) | N-carbamoyl-D-phenylglycine | D-hydantoinase (Vigna angularis) | >98% | ebi.ac.uk |

| 5-(p-fluorophenyl)hydantoin | N-carbamoyl-D-p-fluorophenylglycine | D-hydantoinase (Vigna angularis) | >98% | ebi.ac.uk |

Process Optimization and Scale-Up Considerations for Biocatalytic Production

The industrial viability of using this compound as an intermediate depends on the continuous optimization of the biocatalytic process to ensure high productivity, cost-effectiveness, and sustainability. dtu.dkmdpi.comresearchgate.net Key areas of focus include bioreactor design, cellular engineering, and biocatalyst immobilization.

For large-scale production, the enzymatic conversion is carried out in specialized bioreactors. nih.gov The design and operation of these systems are critical for maximizing volumetric productivity (grams of product per liter per hour) and ensuring consistent product quality. Stirred-tank reactors are commonly employed, allowing for precise control over crucial parameters such as pH, temperature, substrate feeding, and aeration.

Significant advancements in the production of this compound and its subsequent products have been achieved through cellular engineering. dss.go.th This involves genetically modifying microorganisms, typically Escherichia coli, to overproduce the key enzymes, D-hydantoinase and D-carbamoylase.

By cloning the genes for these enzymes from a source organism, such as Agrobacterium radiobacter, into an E. coli expression host, it is possible to achieve exceptionally high levels of enzymatic activity. nih.gov For instance, one study demonstrated that an engineered E. coli strain was capable of transforming N-carbamoyl-D-p-hydroxyphenylglycine to D-p-hydroxyphenylglycine with a molar conversion yield of 100% and a production rate of 1.9 g/(L·h). This represented a 55-fold increase in productivity compared to the native A. radiobacter strain. dss.go.thnih.gov Such strategies dramatically improve the economic feasibility of the biocatalytic process.

Table 2: Comparison of Productivity in Native vs. Engineered Strains for D-p-hydroxyphenylglycine Production

| Strain | Biocatalyst Type | Productivity (g/L·h) | Molar Conversion Yield | Reference |

|---|---|---|---|---|

| Agrobacterium radiobacter NRRL B11291 | Native whole cells | ~0.035 | Not specified | dss.go.th |

To further enhance process efficiency and reduce costs, the enzymes (or the whole cells containing them) are often immobilized on solid supports. academie-sciences.fr Immobilization involves attaching the biocatalyst to an inert, insoluble material, which provides several key advantages:

Enhanced Stability: Immobilized enzymes often exhibit greater stability against changes in temperature and pH compared to their free-in-solution counterparts. nih.gov

Easy Separation: The biocatalyst can be easily separated from the reaction mixture, simplifying downstream processing and product purification.

Reusability: The immobilized biocatalyst can be recovered and reused for multiple reaction cycles, significantly lowering the contribution of enzyme cost to the final product. nih.gov

Common immobilization techniques include covalent attachment to supports like glass beads, entrapment within polymer matrices such as alginate, or physical adsorption onto a surface. ebi.ac.ukmdpi.com For example, D-hydantoinase immobilized on aminopropyl glass beads was used for eight repeated reaction cycles to produce N-carbamoyl-D-phenylglycine without any loss of enzymatic activity or reduction in the product's enantiomeric excess. ebi.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.